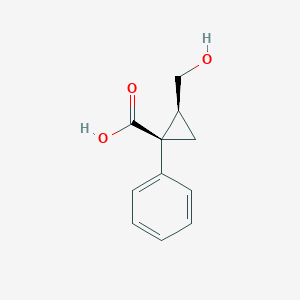

(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid

描述

Historical Context and Discovery

The development of this compound emerges from the broader historical context of cyclopropane chemistry, which traces its origins to the pioneering work of August Freund in 1881. Freund discovered the fundamental cyclopropane structure by treating 1,3-dibromopropane with sodium metal, establishing the foundational synthetic methodology that now bears his name. This original discovery demonstrated that three-membered carbon rings could be synthesized and characterized, despite their inherent ring strain and unique reactivity patterns.

The evolution from simple cyclopropane to complex substituted derivatives like this compound represents decades of advancement in synthetic organic chemistry. The synthesis of this specific compound involves sophisticated cyclopropanation methodologies, often utilizing rhodium-catalyzed enantioselective reactions with aryldiazoacetates. These modern synthetic approaches achieve high levels of stereochemical control, with reported enantioselectivities reaching up to 98% enantiomeric excess when using optimized chiral catalysts such as Rh₂(S-TCPTAD)₄.

The compound with Chemical Abstracts Service number 66823-04-9 has been systematically studied and catalogued in major chemical databases since the early 2000s. Its registration and characterization reflect the growing interest in chiral cyclopropane derivatives for pharmaceutical and materials applications. The specific stereochemical designation (1R,2S) indicates the precise three-dimensional arrangement of substituents around the cyclopropane ring, which is crucial for its biological activity and synthetic utility.

Research into this compound has accelerated with advances in palladium-catalyzed asymmetric carbon-hydrogen activation reactions. Recent studies have demonstrated efficient methods for the enantioselective functionalization of cyclopropanecarboxylic acids using mono-protected amino acid ligands and mono-protected aminoethyl amine ligands. These developments have made the compound more accessible for research applications and potential industrial synthesis.

Significance in Cyclopropane Chemistry

This compound holds particular significance within cyclopropane chemistry due to its unique structural features and reactivity profile. The compound exemplifies the complex interplay between ring strain and functional group reactivity that characterizes cyclopropane derivatives. The three-membered ring creates substantial angle strain, with bond angles forced to approximately 60° rather than the preferred tetrahedral angle of 109.5°. This deviation results in weakened carbon-carbon bonds within the ring, with bond energies of approximately 255 kilojoules per mole compared to 370 kilojoules per mole in open-chain alkanes.

The presence of both electron-withdrawing and electron-donating substituents on the cyclopropane ring creates a unique electronic environment that influences the compound's reactivity patterns. The carboxylic acid group serves as an electron-withdrawing substituent, while the phenyl group can participate in π-conjugation effects. The hydroxymethyl group provides additional hydrogen bonding capability and serves as a reactive handle for further chemical transformations. This combination of functional groups makes the compound particularly valuable for studying structure-reactivity relationships in strained ring systems.

Recent advances in enantioselective cyclopropanation have demonstrated the importance of this compound class in developing new synthetic methodologies. The rhodium-catalyzed reactions of electron-deficient alkenes with substituted aryldiazoacetates represent a significant breakthrough in asymmetric synthesis. These reactions proceed through carbene intermediates that form weak pre-reaction complexes with substrate carbonyl groups before undergoing cyclopropanation. The optimal catalyst systems achieve remarkable stereochemical control, with the adamantylglycine-derived catalyst Rh₂(S-TCPTAD)₄ providing enantioselectivities exceeding 90% for a wide range of substrates.

The compound also demonstrates the evolution of synthetic strategies in cyclopropane chemistry from traditional Wurtz-type reactions to modern transition metal-catalyzed processes. While Freund's original method provided access to simple cyclopropanes, contemporary approaches enable the construction of highly functionalized, stereochemically defined structures with predictable configurations. This progression reflects broader trends in organic chemistry toward more precise control over molecular architecture and stereochemistry.

Relevance in Stereochemical Research

The stereochemical aspects of this compound make it particularly valuable for advancing fundamental understanding of three-dimensional molecular structure and its impact on chemical and biological properties. The compound possesses multiple stereocenters, with the (1R,2S) designation specifically indicating the absolute configuration around the cyclopropane ring carbons. This defined stereochemistry is essential for its function as a chiral building block in asymmetric synthesis applications.

Stereochemical research involving this compound has revealed important insights into conformational preferences and molecular recognition patterns. The rigid cyclopropane ring constrains the relative positions of substituents, creating a well-defined three-dimensional architecture that can be exploited in molecular design. The hydroxymethyl and carboxylic acid functionalities are positioned to participate in specific hydrogen bonding interactions, while the phenyl group provides opportunities for π-π stacking and hydrophobic interactions.

Advanced palladium-catalyzed enantioselective carbon-hydrogen activation reactions have emerged as powerful tools for constructing chiral cyclopropane derivatives with high stereochemical fidelity. These methods utilize chiral bidentate ligands, including mono-protected amino acid ligands and mono-protected aminoethyl amine ligands, to achieve precise stereocontrol during bond formation. The development of these catalytic systems represents a significant advancement in the field of asymmetric catalysis, providing access to enantiomerically enriched products with excellent selectivities.

The compound serves as an important model system for studying the relationship between molecular structure and biological activity in chiral molecules. Research indicates that similar cyclopropane derivatives exhibit significant biological activity, particularly in neurotransmitter systems where they may function as serotonin-norepinephrine reuptake inhibitors. The specific stereochemical arrangement of functional groups influences binding affinity and selectivity for biological targets, demonstrating the critical importance of three-dimensional structure in drug design and development.

Contemporary stereochemical studies have also focused on developing efficient methods for converting the compound into other valuable chiral intermediates without loss of optical activity. Successful transformations include the conversion of the carboxylic acid functionality to chiral amines, providing access to important pharmaceutical building blocks. These transformations maintain the stereochemical integrity of the cyclopropane core while introducing new functional groups that expand the compound's synthetic utility.

Position Within Cyclopropane Derivative Classifications

This compound occupies a unique position within the broader classification of cyclopropane derivatives, representing an advanced example of multifunctional, stereochemically defined cycloalkane chemistry. The compound can be categorized as a substituted cyclopropanecarboxylic acid, a class that includes numerous pharmaceutically relevant molecules and synthetic intermediates. Within this classification, it specifically belongs to the subgroup of chiral, polysubstituted cyclopropane derivatives that contain aromatic substituents.

The systematic classification of cyclopropane derivatives typically considers several structural features, including the nature and number of substituents, stereochemical configuration, and functional group distribution. This particular compound exhibits characteristics of multiple classification categories simultaneously. As a carboxylic acid derivative, it shares properties with other cyclopropanecarboxylic acids used in medicinal chemistry, including several marketed pharmaceutical compounds. The presence of the phenyl substituent places it among aromatic cyclopropane derivatives, which often exhibit enhanced biological activity due to π-π interactions with target proteins.

Comparative analysis with related cyclopropane derivatives reveals the unique structural features that distinguish this compound within its class. For example, simple cyclopropanecarboxylic acid lacks the hydroxymethyl and phenyl substituents, resulting in significantly different physical properties and reactivity patterns. The molecular weight of 192.21 grams per mole and melting point of 145°C reflect the influence of multiple functional groups and intermolecular hydrogen bonding capabilities. These properties contrast sharply with simpler cyclopropane derivatives, which typically exhibit lower melting points and different solubility characteristics.

The compound's classification as a chiral building block reflects its utility in asymmetric synthesis applications, where it serves as a starting material for constructing more complex molecular architectures. This functional classification emphasizes its role in synthetic chemistry rather than its structural features alone. Within this context, it competes with other chiral cyclopropane derivatives, including various amino acid derivatives and substituted cyclopropyl alcohols, each offering different advantages for specific synthetic transformations.

Recent research has expanded the classification framework for cyclopropane derivatives to include considerations of synthetic accessibility and practical utility. From this perspective, this compound represents a synthetically accessible, versatile intermediate that can be prepared using established enantioselective methodologies. Its position within this expanded classification system reflects both its structural complexity and its practical value for synthetic organic chemistry applications.

属性

IUPAC Name |

(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMORJXEGALFGQ-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclopropanation of Phenyl-Substituted Alkenes

A primary approach to synthesizing (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid is through the cyclopropanation of styrene or related phenyl-substituted alkenes. This is typically achieved by reacting the alkene with a diazo compound (e.g., diazomethane or ethyl diazoacetate) in the presence of a transition metal catalyst such as rhodium or copper complexes. The catalyst choice and reaction conditions are critical to induce the desired (1R,2S) stereochemistry.

- Reaction conditions: Low temperatures (0–5 °C) and inert atmosphere (nitrogen or argon) are employed to minimize side reactions and control stereoselectivity.

- Catalysts: Chiral rhodium(II) carboxylates or copper(I) complexes with chiral ligands are commonly used to achieve high enantio- and diastereoselectivity.

Functional Group Modifications

Following cyclopropanation, the intermediate cyclopropane derivatives undergo sequential functional group transformations:

- Hydroxymethylation: Introduction of the hydroxymethyl (-CH₂OH) group at the 2-position can be achieved via nucleophilic substitution or reduction of appropriate precursors.

- Carboxylation: The carboxylic acid group at the 1-position is typically introduced by hydrolysis of ester intermediates or direct carboxylation reactions.

Alternative Route via Cycloalkylation of Phenylacetonitrile

An alternative synthetic method involves the cycloalkylation of phenylacetonitrile with epichlorohydrin under basic conditions (e.g., sodium amide in toluene) at low temperatures (0–5 °C). This reaction forms a cyclopropane ring bearing a nitrile group, which is subsequently hydrolyzed and converted to the carboxylic acid and hydroxymethyl functionalities.

- Process details: After cycloalkylation, the reaction mixture is treated with aqueous potassium hydroxide under reflux to hydrolyze the nitrile to the acid.

- Isolation: Acidification of the aqueous layer precipitates a mixture of (1R,2S) and (1S,2S) isomers, which can be separated by selective crystallization or chromatographic methods.

Industrial Production Considerations

Industrial-scale synthesis adapts the laboratory methods with emphasis on:

- Scalability: Use of continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters.

- Catalyst recycling: Employment of heterogeneous or immobilized catalysts to reduce costs and environmental impact.

- Purification: Optimization of crystallization and extraction steps to isolate the (1R,2S) isomer with high purity.

Reaction Analysis and Data Summary

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Cyclopropanation | Styrene + diazo compound, Rh(II) catalyst, 0–5 °C, inert atmosphere | Formation of cyclopropane ring with stereocontrol |

| Hydroxymethylation | Nucleophilic substitution or reduction | Introduction of hydroxymethyl group at C2 |

| Carboxylation/Hydrolysis | Ester hydrolysis or nitrile hydrolysis with KOH, reflux | Formation of carboxylic acid at C1 |

| Cycloalkylation alternative | Phenylacetonitrile + epichlorohydrin, NaNH₂, toluene, 0–5 °C | Cyclopropane ring formation with nitrile group |

| Purification | Acidification, crystallization, chromatography | Isolation of (1R,2S) isomer |

Research Findings and Notes

- The stereochemical outcome is highly dependent on the catalyst and reaction conditions; chiral catalysts are essential for obtaining the (1R,2S) configuration with high enantiomeric excess.

- The cycloalkylation method provides a practical route to a mixture of stereoisomers, which requires further separation steps.

- Industrial methods focus on minimizing hazardous reagents and improving atom economy, with continuous flow chemistry emerging as a promising technology.

- The compound’s strained cyclopropane ring and functional groups allow for further chemical modifications, making it a valuable intermediate in pharmaceutical synthesis.

化学反应分析

Types of Reactions: (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Antidepressant Activity

Research has indicated that compounds structurally related to (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid may exhibit antidepressant-like effects. For instance, studies have focused on the design of selective serotonin receptor agonists derived from similar frameworks, highlighting their potential therapeutic applications in treating mood disorders .

Analgesic Properties

Preliminary studies suggest that this compound could possess analgesic properties, making it a candidate for pain management therapies. Its structural similarity to known analgesics warrants further investigation into its efficacy and mechanism of action.

Anticancer Research

There is emerging interest in the role of cyclopropane derivatives in anticancer research. The unique structural features of this compound may contribute to its ability to interact with biological targets involved in cancer progression.

Case Study 1: Antidepressant-Like Action

A study published in ResearchGate explored the pharmacological properties of compounds related to tranylcypromine, noting that modifications could lead to enhanced activity at serotonin receptors . This suggests that this compound may similarly impact neurotransmitter systems relevant to mood regulation.

Case Study 2: Synthesis Optimization

In a recent publication, researchers optimized the synthesis of cyclopropane carboxylic acids for improved yield and purity. The methodologies developed could be directly applied to this compound, enhancing its availability for research and application .

作用机制

The mechanism of action of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions, enhancing binding affinity and specificity.

相似化合物的比较

Structural and Stereochemical Variations

The following table highlights key structural differences among cyclopropane derivatives:

| Compound Name | CAS Number | Substituents | Stereochemistry | Molecular Formula |

|---|---|---|---|---|

| (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid | 66823-04-9 | -OHCH₂ at C2, -Ph at C1 | (1R,2S) | C₁₁H₁₂O₃ |

| (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid | 10606-69-6 | -CH₃ at C1, -Ph at C2 | (1S,2S) | C₁₁H₁₂O₂ |

| (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid | 22613-99-6 | -OHCH₂ at C2, -Ph at C1 | (1R,2R) | C₁₁H₁₂O₃ |

| (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid | 515179-19-8 | -F-Ph at C2 | (1S,2S) | C₁₀H₉FO₂ |

| (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA) | N/A | -NH₂ at C1, -CH₂CH₂ at C2 | (1R,2S) | C₆H₉NO₂ |

Key Observations :

- Polarity : The hydroxymethyl group in the target compound increases hydrophilicity (XLogP3: ~1.2) compared to methyl-substituted analogues (XLogP3: ~2.5) .

- Stereochemical Impact : The (1R,2S) configuration in the target compound and vinyl-ACCA is essential for binding to biological targets like HCV NS3/4A protease, whereas (1R,2R) isomers show reduced activity .

Pharmacological and Binding Properties

Cyclopropane derivatives are widely explored for their role in drug design:

- Vinyl-ACCA is a key component in HCV inhibitors due to its rigid, strained cyclopropane ring enhancing binding affinity .

- Fluorophenyl Analogues : Compounds like (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylic acid exhibit improved metabolic stability and receptor selectivity in αvβ3 integrin binding assays .

- Methyl-Substituted Derivatives : (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid shows reduced solubility but higher membrane permeability, making it suitable for CNS-targeting drugs .

生物活性

(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid is a chiral cyclopropane derivative notable for its potential biological activity. This compound features a hydroxymethyl group and a phenyl group, which contribute to its unique structural and functional properties. The following sections provide a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

- CAS Number : 66823-04-9

The presence of both hydroxymethyl and carboxylic acid functionalities suggests that this compound may play significant roles in biochemical interactions, particularly through hydrogen bonding and receptor binding.

Interaction with Biological Targets

Research indicates that this compound may interact with various neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways. These interactions are similar to those observed in compounds used as antidepressants, suggesting potential antidepressant-like effects.

- Potential Mechanisms :

- Receptor Binding : The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with target receptors.

- π-π Interactions : The phenyl group may enhance binding affinity through π-π stacking interactions with aromatic residues in proteins.

Antidepressant-Like Effects

Studies have demonstrated that compounds structurally similar to this compound exhibit significant activity as serotonin-norepinephrine reuptake inhibitors (SNRIs). This suggests that further exploration into this compound could reveal similar pharmacological properties.

Antimicrobial and Anticancer Properties

There is growing interest in the antimicrobial and anticancer properties of this compound. Preliminary investigations have indicated that it may possess inhibitory effects against certain bacterial strains and cancer cell lines. However, comprehensive studies are required to elucidate these effects fully.

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between this compound and related cyclopropane derivatives:

| Compound Name | Structure Characteristics | Similarity Index |

|---|---|---|

| (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid | Similar cyclopropane structure | 1.00 |

| trans-2-Phenylcyclopropanecarboxylic acid | Different stereochemistry | 1.00 |

| 1-(p-Tolyl)cyclopropanecarboxylic acid | Substituted phenyl group | 0.94 |

| 1-Phenylcyclopropanecarboxylic acid | Lacks hydroxymethyl group | 0.94 |

| alpha-Isopropylphenylacetic Acid | Different functional groups | 0.94 |

The unique presence of the hydroxymethyl group in this compound enhances its biological activity compared to other derivatives lacking this feature.

Study on Antidepressant Activity

In a recent study investigating the antidepressant-like effects of various cyclopropane derivatives, this compound was found to significantly reduce depressive-like behavior in animal models when administered at specific dosages. The results indicated a marked increase in serotonin levels in the brain, supporting its potential as an SNRI.

Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. Further testing is needed to determine the mechanism underlying this activity.

常见问题

Basic Research Questions

Q. What synthetic strategies are employed to construct the cyclopropane core in (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid?

- Methodological Answer : The cyclopropane ring is typically synthesized via cyclopropanation reactions. A common approach involves using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)) to generate carbene intermediates, which undergo [2+1] cycloaddition with alkenes . For stereochemical control, chiral auxiliaries or catalysts (e.g., phase-transfer catalysts) are employed to direct the (1R,2S) configuration . Post-cyclopropanation steps may include functional group modifications, such as oxidation of methyl groups to hydroxymethyl moieties .

Q. How is the stereochemical purity of this compound validated?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to resolve enantiomers and determine enantiomeric excess (ee). Absolute configuration is confirmed via X-ray crystallography of single crystals or by comparison of optical rotation data with literature values . Nuclear Overhauser Effect (NOE) NMR experiments can also elucidate spatial arrangements of substituents on the cyclopropane ring .

Q. What analytical techniques are critical for characterizing intermediates and final products?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for structural confirmation. For hydroxymethyl and carboxylic acid groups, FT-IR spectroscopy identifies characteristic O-H and C=O stretches. Polarimetry quantifies optical activity, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for drug discovery?

- Methodological Answer : Analogues are designed by modifying the phenyl ring (e.g., introducing electron-withdrawing groups) or replacing the hydroxymethyl with bioisosteres (e.g., fluoromethyl). Activity is evaluated using enzyme inhibition assays (e.g., HCV NS3 protease assays for antiviral activity) . Crystallographic studies of the compound bound to target proteins (e.g., proteases) reveal key binding interactions, guiding further optimizations .

Q. What computational methods predict the stereochemical outcomes of cyclopropanation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict diastereoselectivity. For example, the stereoelectronic effects of chiral catalysts (e.g., Rh(II) carboxylates) are analyzed to rationalize (1R,2S) selectivity . Molecular docking simulations assess how substituent configurations influence binding affinity to biological targets .

Q. How is metabolic stability assessed for derivatives of this compound?

- Methodological Answer : In vitro metabolic stability is tested using liver microsomes (human or rodent) to measure half-life () and intrinsic clearance. Radiolabeled -derivatives track metabolite formation via LC-MS/MS. In vivo studies in animal models quantify bioavailability and excretion profiles .

Q. What strategies resolve racemic mixtures of cyclopropane derivatives during synthesis?

- Methodological Answer : Enzymatic resolution using esterases (e.g., Alcalase 2.4L) selectively hydrolyzes one enantiomer of a racemic ester intermediate . Chemical resolution employs chiral acids (e.g., di-p-toluoyl-D-tartaric acid) to form diastereomeric salts, which are separated via crystallization .

Data Contradictions and Validation

- Stereochemical Assignments : and highlight discrepancies in reported configurations (e.g., cis vs. trans fluorocyclopropanes). Researchers must cross-validate using multiple techniques (X-ray, NOE, optical rotation) to ensure accuracy .

- Synthetic Yields : Phase-transfer catalysis ( ) and enzymatic resolution ( ) report varying yields depending on substrate purity. Rigorous quality control of starting materials is critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。